molecular formula C18H15ClN2O2S B11174903 N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide

N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11174903
M. Wt: 358.8 g/mol
InChI Key: NXUSSAFLABZJBF-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C18H15ClN2O2S It is known for its unique structure, which includes a benzyl group, a chloro-substituted benzene ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in organic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation and Reduction: Products include oxidized or reduced derivatives with altered functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzenesulfonamide: Lacks the benzyl and chloro groups, leading to different chemical properties and reactivity.

    4-chloro-N-(pyridin-2-yl)benzenesulfonamide: Lacks the benzyl group, affecting its biological activity and applications.

    N-benzylbenzenesulfonamide: Lacks the pyridine and chloro groups, resulting in different chemical behavior.

Uniqueness

N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl, chloro, and pyridine moieties allows for diverse applications and interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

N-benzyl-4-chloro-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H15ClN2O2S/c19-16-9-11-17(12-10-16)24(22,23)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

NXUSSAFLABZJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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